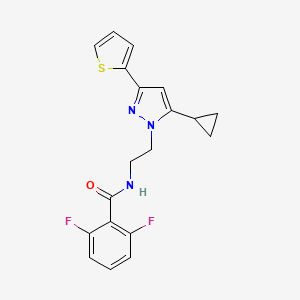

N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,6-difluorobenzamide

Description

Properties

IUPAC Name |

N-[2-(5-cyclopropyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]-2,6-difluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F2N3OS/c20-13-3-1-4-14(21)18(13)19(25)22-8-9-24-16(12-6-7-12)11-15(23-24)17-5-2-10-26-17/h1-5,10-12H,6-9H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEBUTTQSXPKAFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CCNC(=O)C3=C(C=CC=C3F)F)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F2N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,6-difluorobenzamide (CAS Number: 1797624-50-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,6-difluorobenzamide is , with a molecular weight of approximately 373.4 g/mol. The compound features a pyrazole ring connected to a difluorobenzamide moiety, contributing to its unique biological profile.

Anticancer Properties

Research indicates that compounds with similar structures to N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,6-difluorobenzamide exhibit anticancer properties . For instance, pyrazole derivatives have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that pyrazole-based compounds can induce apoptosis in cancer cells through the activation of caspase pathways, suggesting that this compound may also possess similar mechanisms .

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Preliminary studies have suggested that N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,6-difluorobenzamide may exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators. This could potentially make it a candidate for treating inflammatory conditions .

PPARγ Agonism

Recent investigations into related pyrazole compounds have identified them as PPARγ (Peroxisome Proliferator-Activated Receptor gamma) agonists . PPARγ is involved in glucose metabolism and adipocyte differentiation, making it a target for diabetes treatment. The ability of N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,6-difluorobenzamide to interact with PPARγ could provide insights into its potential use in metabolic disorders .

The precise mechanisms through which N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,6-difluorobenzamide exerts its biological effects are still under investigation. However, it is hypothesized that:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in cancer progression.

- Modulation of Gene Expression : The compound may alter the expression of genes associated with cancer cell survival and inflammation.

- Interaction with Receptors : Its potential role as a PPARγ agonist suggests it may modulate metabolic pathways through receptor-mediated actions.

Research Findings

A summary of key research findings related to the biological activity of N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,6-difluorobenzamide is presented in the table below:

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that compounds similar to N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,6-difluorobenzamide exhibit potential anticancer properties. For instance, benzamide derivatives have been shown to inhibit specific kinases involved in cancer cell proliferation. A study demonstrated that similar compounds could effectively inhibit RET kinase activity, which is implicated in various cancers .

Case Study : A series of novel benzamides were synthesized and evaluated for their potency against RET kinase. Compounds exhibiting high inhibitory activity were identified, suggesting a promising avenue for developing targeted cancer therapies.

2. Antimicrobial Properties

Research has also highlighted the antimicrobial potential of pyrazole derivatives. The structural features of N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,6-difluorobenzamide may contribute to its efficacy against various bacterial strains.

Case Study : A related compound demonstrated significant in vitro activity against resistant strains of Plasmodium falciparum, showcasing the potential for developing new antimalarial drugs .

Neuropharmacological Applications

3. Neuroprotective Effects

The neuroprotective effects of compounds with similar structures have been explored in models of neurodegenerative diseases. The presence of difluoro substitutions may enhance the ability to cross the blood-brain barrier, making these compounds suitable candidates for treating conditions like Alzheimer's disease.

Case Study : Research indicates that certain pyrazole derivatives can modulate neuroinflammatory responses, providing a protective effect on neuronal cells exposed to neurotoxic agents .

Data Table of Biological Activities

Comparison with Similar Compounds

Research Findings and Hypotheses

- Pesticidal Potential: The 2,6-difluorobenzamide group aligns with benzoylurea activity, but the pyrazole-thiophene motif may redirect specificity toward novel insect targets or resistance mechanisms .

- Metabolic Stability : Cyclopropyl and thiophene groups could reduce oxidative metabolism compared to urea-based analogs, as seen in hexaflumuron’s tetrafluoroethoxy group enhancing environmental persistence .

- Synthetic Challenges : The ethyl linker between pyrazole and benzamide may require tailored coupling strategies, differing from urea-forming reactions in teflubenzuron synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.